N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
説明
特性
IUPAC Name |
N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18(16-7-3-1-4-8-16)23-20(11-5-2-6-12-20)19-22-17(24-26-19)15-9-13-21-14-10-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPWMSSQGHEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic conditions.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Benzamide formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide and analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Key Structural and Functional Comparisons
*LogP values estimated using fragment-based methods (e.g., Moriguchi or XLogP3).
Research Findings and Implications
Thiophene’s lower polarity may also decrease aqueous solubility . The 1,2,4-oxadiazole ring in all analogs enhances metabolic stability compared to ester-containing analogs, as oxadiazoles resist hydrolysis .
Role of Substituents on Benzamide/Urea :
- Trifluoromethylphenyl urea () introduces strong electron-withdrawing effects, likely improving resistance to oxidative metabolism. The urea group may form additional hydrogen bonds, enhancing affinity for serine proteases or kinases .
- Bromophenyl acetamide () increases steric bulk and lipophilicity, which could improve membrane permeability but may lead to off-target interactions .
Shorter alkoxy chains (e.g., butoxy) balance solubility and permeability .
Chiral Centers and Stereochemistry :
- Chiral hydroxy-propanamide derivatives () highlight the importance of stereochemistry in target engagement. Enantiomeric purity could drastically affect efficacy, necessitating asymmetric synthesis .
生物活性
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This compound belongs to a class of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula for N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is with a molecular weight of 368.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 368.46 g/mol |
| LogP (Partition Coefficient) | 3.201 |
| Water Solubility (LogSw) | -2.92 |
| Polar Surface Area | 58.326 Ų |
Synthesis
The synthesis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves several key steps:
- Esterification and Cyanation : Initial reactions to form the necessary intermediates.
- Cyclization : Formation of the oxadiazole ring.
- Aminolysis : Final coupling with cyclohexylamine to yield the target compound.
These steps have been optimized to ensure high yields and purity of the final product.
Insecticidal Activity
Preliminary bioassays have demonstrated that compounds similar to N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide exhibit significant insecticidal properties. For instance, studies show that certain derivatives achieve up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
Fungicidal Activity
The fungicidal efficacy of this class of compounds has also been notable. In particular, compounds derived from this structure have shown promising results against various fungal pathogens. For example, one study reported that at a concentration of 50 mg/L, several compounds exhibited over 90% inhibitory activity against Botrytis cinerea, outperforming established fungicides like fluxapyroxad .
Case Studies
- Larvicidal Efficacy : A study assessed the larvicidal effects of several benzamides substituted with pyridine-linked 1,2,4-oxadiazole. The results indicated that compound 7a had a larvicidal activity of 100% at 10 mg/L and remained effective at lower concentrations (40% at 1 mg/L) .
- Fungicidal Activity Against Botrytis cinerea : Another investigation highlighted that compound 7h demonstrated superior fungicidal activity (90.5%) compared to fluxapyroxad (63.6%) when tested against Botrytis cinerea .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide, and how can purity be optimized?
- Methodology :
- The 1,2,4-oxadiazol-5-yl moiety is typically synthesized via cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions. For example, reacting 4-pyridinecarbonitrile with hydroxylamine hydrochloride forms the amidoxime intermediate, which is then coupled with a cyclohexyl-substituted benzamide precursor .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR at 400 MHz) .
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the cyclohexyl conformation and oxadiazole-pyridine dihedral angles .
- Spectroscopy :
- H and C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm, cyclohexyl CH at δ 1.2–2.1 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] calculated for CHNO: 372.1586) .
Q. What physicochemical properties are critical for in vitro assays?
- Methodology :
- LogP : Determine experimentally via shake-flask method (octanol/water partition) or computationally using Molinspiration. Expected logP ~2.5 due to the hydrophobic cyclohexyl and benzamide groups .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO. If <10 µM in PBS, consider PEG-400 or cyclodextrin-based formulations for biological assays .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
- Methodology :
- Receptor binding assays : Screen against GPCRs (e.g., 5-HT or 5-HT) using radioligand competition (e.g., [H]GR125743 displacement) .
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to assess inhibition. IC values <1 µM suggest target engagement .
- Structural insights : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 5-HT, PDB: 6G79) to prioritize targets .
Q. How to resolve contradictions in biological activity across different assays?
- Methodology :
- Assay validation : Compare results in HEK293 vs. CHO cells transfected with the same receptor to rule out cell-line-specific artifacts .
- Metabolic stability : Incubate with liver microsomes (human/rat) for 1 hour. If rapid degradation occurs (<50% remaining), use CYP450 inhibitors (e.g., 1-ABT) to stabilize .
- Data normalization : Use Z’-factor >0.5 to confirm assay robustness and exclude false positives .
Q. What strategies optimize SAR for enhancing potency and selectivity?
- Methodology :
- Substitution patterns :
- Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen bonding (e.g., Compound 37 in SARS-CoV-2 main protease study ).
- Modify the benzamide with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Selectivity profiling : Compare IC ratios across related targets (e.g., 5-HT vs. 5-HT) to identify structural determinants of selectivity .
Q. How to design a crystallography study for ligand-target complexes?
- Methodology :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
